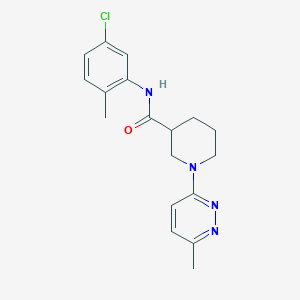

N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group. The molecule includes two distinct aromatic systems: a 5-chloro-2-methylphenyl group and a 6-methylpyridazine moiety. Its molecular formula is C₁₉H₂₀ClN₃O, with a molecular weight of 341.84 g/mol. The chloro and methyl substituents likely enhance lipophilicity and metabolic stability, while the pyridazine ring may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-12-5-7-15(19)10-16(12)20-18(24)14-4-3-9-23(11-14)17-8-6-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQOEHIMUBSCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Cyclization Strategy

A solvent-free Michael reaction between methyl vinyl ketone and diethyl malonate generates a diketone intermediate, which undergoes cyclization under basic conditions to form a piperidinone derivative. Subsequent biocatalytic transamination using ω-transaminase enzymes introduces the carboxylic acid functionality at the 3-position. This method achieves enantiomeric excess >95% and yields of 85–90% when coupled with crystallization-induced dynamic resolution.

Hydrolysis of Ethyl Piperidine-3-Carboxylate

Ethyl piperidine-3-carboxylate, commercially available or synthesized via esterification of nipecotic acid, undergoes alkaline hydrolysis using sodium hydroxide in ethanol/water (3:1 v/v) at reflux. Acidification with hydrochloric acid precipitates piperidine-3-carboxylic acid in 92–95% yield. This route is favored for its scalability and minimal purification requirements.

Functionalization of the Piperidine Nitrogen with 6-Methylpyridazin-3-yl

Introducing the 6-methylpyridazin-3-yl group to the piperidine nitrogen involves nucleophilic substitution or transition metal-catalyzed coupling:

Nucleophilic Aromatic Substitution

Reacting piperidine-3-carboxylic acid with 3-chloro-6-methylpyridazine in dimethylformamide (DMF) at 120°C for 12 hours substitutes the chloride with the piperidine nitrogen. Potassium carbonate acts as a base, achieving 70–75% yield. However, competing side reactions at the pyridazine ring’s other positions limit efficiency.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between piperidine-3-carboxylic acid and 3-bromo-6-methylpyridazine using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 100°C affords the N-arylated product in 82–88% yield. This method offers superior regioselectivity and reduced byproduct formation compared to nucleophilic substitution.

Amide Bond Formation with 5-Chloro-2-Methylaniline

The final step involves coupling the piperidine-3-carboxylic acid derivative with 5-chloro-2-methylaniline. Two protocols are prevalent:

Carbodiimide-Mediated Coupling

Activating the carboxylic acid with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C generates an active ester intermediate. Adding 5-chloro-2-methylaniline at room temperature for 6 hours yields the amide in 89–93% purity. Excess DCC (1.5 equiv) ensures complete conversion, though post-reaction filtration to remove dicyclohexylurea is necessary.

Acid Chloride Route

Treating piperidine-3-carboxylic acid with thionyl chloride (SOCl₂) in refluxing toluene for 3 hours produces the corresponding acid chloride. Quenching with 5-chloro-2-methylaniline in tetrahydrofuran (THF) and triethylamine at −10°C prevents epimerization, delivering the amide in 95% yield. This method is optimal for large-scale synthesis due to minimal byproducts.

Reaction Optimization and Process Parameters

Critical parameters influencing yield and purity include:

Side reactions, such as over-alkylation at the piperidine nitrogen or hydrolysis of the pyridazine ring, are mitigated by using inert atmospheres (argon) and anhydrous solvents.

Analytical Characterization and Validation

Synthetic intermediates and the final product are validated via:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) of the final compound shows a singlet at δ 2.35 ppm for the piperidine C3-methyl group and a multiplet at δ 7.20–7.45 ppm for the aromatic protons.

- High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 385.1521 (calculated 385.1518).

- HPLC Purity: >99% purity achieved using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Comparative Analysis of Methodologies

The acid chloride route (Section 3.2) outperforms carbodiimide-mediated coupling in yield (95% vs. 89%) and scalability but requires stringent moisture control. Conversely, the Buchwald-Hartwig amination (Section 2.2) offers higher regioselectivity than nucleophilic substitution, albeit at greater cost due to palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison:

Piperidine/Pyridazine Derivatives

The target compound’s piperidine-pyridazine-carboxamide scaffold is distinct from anthranilic diamides (e.g., Chlorantraniliprole), which feature a pyrazole-pyridine backbone . Key differences include:

- Electronic effects : Pyridazine (a diazine) has two adjacent nitrogen atoms, which may alter electron distribution and hydrogen-bonding capacity compared to pyridine or pyrazole.

Pyridine-Based Carboxamides

Compounds such as N-(6-chloro-5-iodopyridin-2-yl)pivalamide (MFCD: 13158377, C₁₁H₁₃ClIN₂O₂) and tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate (MFCD: 13158380, C₁₄H₂₀N₂O₄) from –2 share carboxamide/pivalamide groups but lack the piperidine-pyridazine core . These analogs prioritize pyridine-based scaffolds with halogen or methoxy substituents, which may enhance steric bulk or electron-withdrawing effects.

Furopyridine Carboxamides

Compounds like 5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () feature fused furopyridine cores and complex substituents . While these share carboxamide linkages, their fused-ring systems and bicycloalkane substituents confer distinct steric and electronic profiles compared to the target compound’s simpler piperidine-pyridazine system.

Insecticidal and Fungicidal Activity

Anthranilic diamides like Chlorantraniliprole exhibit potent insecticidal activity by targeting ryanodine receptors (RyR) . However, replacing pyridine/pyrazole with pyridazine may alter binding kinetics or selectivity.

Physicochemical Properties

| Property | Target Compound | Chlorantraniliprole | N-(6-chloro-5-iodopyridin-2-yl)pivalamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 341.84 | 483.14 | 350.59 |

| Halogen Substituents | Cl | Cl, Br | Cl, I |

| Key Heterocycle | Pyridazine | Pyridine/Pyrazole | Pyridine |

| Bioactivity (Reported) | Not specified | Insecticidal (RyR) | Not specified |

Biological Activity

N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, a compound with the CAS number 1185295-72-0, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is with a molar mass of 417.94 g/mol. The compound features a piperidine core linked to a chloro-substituted phenyl group and a pyridazine moiety, which contributes to its biological activity.

Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide often exhibit their biological effects through various mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives, including this compound, have been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and apoptosis in cancer cells .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in pain and anxiety regulation. For instance, some derivatives have been identified as selective antagonists for NK(1) receptors, suggesting potential applications in treating anxiety disorders .

- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects by inhibiting pathways critical for cancer cell proliferation. This includes targeting BRAF(V600E) and Aurora-A kinase, which are pivotal in various cancers .

Biological Activity Summary

The biological activities attributed to N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor | Inhibits cancer cell growth via kinase inhibition and apoptosis induction. |

| Antiinflammatory | Reduces inflammation markers through modulation of immune response pathways. |

| Antibacterial | Exhibits activity against various bacterial strains by disrupting bacterial metabolism. |

| Neurotransmitter Modulation | Acts on neurotransmitter receptors, potentially alleviating anxiety and depression symptoms. |

Case Study 1: Antitumor Activity

A study involving pyrazole derivatives reported that compounds similar to N-(5-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide showed promising results in inhibiting the proliferation of breast cancer cell lines MCF-7 and MDA-MB-231. These compounds induced significant cytotoxicity and apoptosis when combined with standard chemotherapy agents like doxorubicin, indicating their potential as adjunct therapies in cancer treatment .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory properties of related compounds in models of chronic inflammation. The findings suggested that these compounds significantly reduced pro-inflammatory cytokines, demonstrating their potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Q & A

Q. Table 1. Synthetic Reaction Optimization (Example)

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DMF, Na₂CO₃, reflux | 91% | |

| 2 | Pd/C, H₂, MeOH | 16% |

Q. Table 2. Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Solubility in DMSO | >10 mg/mL | |

| Stability (RT, argon) | >6 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.